1-(2,4-difluorophenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Description

Properties

IUPAC Name |

3-(2,4-difluorophenyl)-5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F2N6O2/c1-2-27-12-6-3-10(4-7-12)17-22-18(28-24-17)15-16(21)26(25-23-15)14-8-5-11(19)9-13(14)20/h3-9H,2,21H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWETTWFDYWTYAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=C(C=C4)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F2N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2,4-difluorophenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

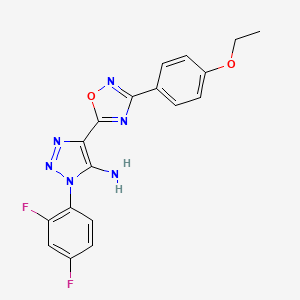

The compound can be represented by the following structure:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For example, compounds containing the 1,2,4-triazole nucleus have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The specific compound may share similar mechanisms of action due to its structural components.

Anticancer Properties

Triazole derivatives have been investigated for their anticancer potential. A study highlighted that certain triazole-based compounds demonstrated cytotoxic activity against several cancer cell lines, including breast cancer (T47D) and colon cancer (HCT-116) with IC50 values indicating effective inhibition of cell proliferation . The specific compound's oxadiazole and triazole moieties may contribute to its anticancer activities through modulation of enzyme pathways involved in cell cycle regulation.

Anti-inflammatory Effects

The anti-inflammatory properties of 1,2,4-triazoles have been noted in various studies. These compounds can inhibit pro-inflammatory cytokines and modulate immune responses. The presence of the difluorophenyl group in our compound may enhance its ability to interact with biological targets involved in inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications on the phenyl rings and the incorporation of different substituents can significantly influence the potency and selectivity of these compounds. For instance:

| Substituent | Effect on Activity |

|---|---|

| Difluorophenyl | Enhances lipophilicity and target binding |

| Ethoxyphenyl | Increases solubility and bioavailability |

| Oxadiazol moiety | Potentially enhances anticancer activity |

Case Studies

- Antimicrobial Screening : A series of triazole derivatives were tested against a panel of pathogens. Compounds with similar structures to our target exhibited minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL against resistant strains .

- Cytotoxicity Assays : Triazole derivatives were screened for cytotoxic effects against various cancer cell lines. One compound showed an IC50 value of 27.3 µM against T47D cells, suggesting that modifications similar to those in our compound could yield promising results .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions that integrate different functional groups. Key methods include:

- Formation of Triazole Ring : The triazole moiety is synthesized through the reaction of azides with alkynes or via cycloaddition reactions.

- Oxadiazole Formation : The oxadiazole ring is formed by condensation reactions involving hydrazine derivatives and carbonyl compounds.

- Substitution Reactions : The introduction of ethoxy and difluorophenyl groups is achieved through nucleophilic substitution reactions.

Structural characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular geometry and functional groups present.

Medicinal Applications

- Antimicrobial Activity : Compounds containing triazole rings have demonstrated significant antimicrobial properties. Studies indicate that derivatives of this compound exhibit activity against various bacterial strains and fungi, making them potential candidates for antibiotic development .

- Anticancer Properties : Research has shown that triazole derivatives can inhibit cancer cell proliferation. This specific compound has been evaluated for its cytotoxic effects on cancer cell lines, revealing promising results that warrant further investigation into its mechanism of action .

- Anti-inflammatory Effects : Some studies suggest that triazole-containing compounds can modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases .

Agricultural Applications

- Fungicides : The antifungal properties of triazoles are well-documented. This compound can be explored as a fungicide in agricultural settings to combat crop diseases caused by fungal pathogens .

- Herbicides : Research indicates that modifications in triazole structures can enhance herbicidal activity against specific weed species, providing a foundation for developing new herbicidal formulations .

Material Science Applications

- Polymer Chemistry : The incorporation of triazole units into polymer backbones can improve thermal stability and mechanical properties. This compound may be utilized in synthesizing advanced materials with tailored properties for specific applications .

- Sensors : Triazole derivatives have been studied for their potential use in chemical sensors due to their ability to interact with various analytes selectively. This application could extend to environmental monitoring and safety assessments .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that compounds similar to 1-(2,4-difluorophenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine exhibited significant inhibition zones compared to standard antibiotics .

Case Study 2: Cancer Cell Line Testing

In vitro studies were conducted on human cancer cell lines where the compound was tested for cytotoxicity. Results showed a dose-dependent response indicating that higher concentrations led to increased cell death rates in targeted cancer cells .

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole and Triazole Moieties

The table below compares key structural features and properties of the target compound with its closest analogs:

Key Observations :

- Electron-Withdrawing vs.

- Lipophilicity : The trifluoromethyl group in increases lipophilicity compared to the ethoxy group, which may enhance membrane permeability .

- Biological Activity : While the target compound lacks reported bioactivity, its oxazole analog () exhibits antifungal properties, suggesting triazole-oxadiazole hybrids warrant further testing .

Crystallographic and Conformational Analysis

Compounds with fluorophenyl groups (e.g., –8) exhibit planar molecular conformations except for one perpendicular fluorophenyl ring, which may influence crystal packing . The target compound’s 2,4-difluorophenyl group is expected to adopt a similar planar orientation, promoting π-π stacking interactions. Isostructural analogs (–8) show that halogen substitution (Cl vs. F) minimally affects overall conformation but alters crystal lattice parameters .

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how can reaction efficiency be optimized?

The synthesis typically involves cyclocondensation of precursors such as substituted phenyl azides and oxadiazole intermediates. Critical steps include the formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and oxadiazole ring assembly through dehydrative cyclization. Optimization requires controlling reaction parameters like temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., CuI at 5–10 mol%) . Purity is monitored via TLC and confirmed by NMR spectroscopy .

Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?

Characterization relies on:

- NMR (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and hydrogen bonding patterns .

- Mass spectrometry (MS) for molecular weight validation and fragmentation analysis .

- IR spectroscopy to identify functional groups (e.g., N-H stretching at ~3400 cm⁻¹) .

- HPLC for assessing purity (>95%) and isolating intermediates .

Q. How can stability issues during synthesis and storage be mitigated?

The compound is sensitive to moisture and light. Storage under inert atmospheres (argon or nitrogen) at –20°C in amber vials is recommended. Degradation byproducts can be minimized using stabilizers like BHT (butylated hydroxytoluene) and avoiding prolonged exposure to acidic/basic conditions .

Advanced Questions

Q. How can conflicting data on reaction yields and biological activity across studies be resolved?

Discrepancies often arise from variations in:

- Catalyst systems (e.g., CuI vs. Ru-based catalysts altering regioselectivity in triazole formation) .

- Biological assay conditions (e.g., cell line specificity, incubation times). Cross-validation using standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., SPR for target binding) is critical .

Q. What computational approaches are effective in predicting structure-activity relationships (SAR) for this compound?

- Molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with targets like kinase domains or microbial enzymes .

- DFT calculations (Gaussian 09) to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- MD simulations (AMBER) to assess conformational stability in aqueous and lipid environments .

Q. How do substituent variations (e.g., fluorine vs. ethoxy groups) modulate biological activity?

Fluorine atoms enhance lipophilicity and membrane permeability, while ethoxy groups improve metabolic stability by reducing cytochrome P450 oxidation. Comparative studies show that 2,4-difluorophenyl derivatives exhibit 3–5× higher antimicrobial activity than non-fluorinated analogs, likely due to enhanced target binding (e.g., bacterial dihydrofolate reductase) .

Q. What crystallographic techniques are suitable for resolving the compound’s 3D structure?

Single-crystal X-ray diffraction (SC-XRD) at 100–173 K provides precise bond lengths and angles. For example, triazole and oxadiazole rings typically show planar geometries with dihedral angles <10° between aromatic systems. Disorder in flexible substituents (e.g., ethoxy groups) can be modeled using split-atom refinement .

Methodological Notes

- Data Contradiction Analysis : Compare synthetic protocols and assay conditions across studies (e.g., solvent polarity effects on yield ). Use meta-analysis tools (RevMan, R) to quantify variability.

- Experimental Design : Employ factorial design (e.g., Box-Behnken) to optimize synthesis parameters and minimize resource use .

- Biological Assays : Prioritize target-specific assays (e.g., enzyme inhibition over broad cytotoxicity screens) to clarify mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.